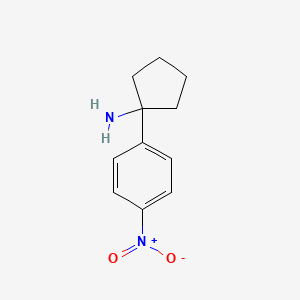-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737874.png)
[(2,3-difluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,3-difluorophenylmethyl intermediate: This can be achieved through the halogenation of a phenylmethyl precursor using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Preparation of the 1-(2-methylpropyl)-1H-pyrazole intermediate: This involves the cyclization of a suitable precursor, such as 2-methylpropylhydrazine, with a diketone under acidic conditions.
Coupling of the intermediates: The final step involves the coupling of the 2,3-difluorophenylmethyl intermediate with the 1-(2-methylpropyl)-1H-pyrazole intermediate using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at room temperature.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Unique due to the presence of both fluorinated phenyl and pyrazole moieties.
(2,3-dichlorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.
(2,3-difluorophenyl)methyl-1H-imidazol-3-yl]methyl})amine: Similar structure but with an imidazole ring instead of a pyrazole ring, affecting its chemical behavior and applications.
Uniqueness
(2,3-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the combination of fluorinated phenyl and pyrazole moieties, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H19F2N3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C15H19F2N3/c1-11(2)10-20-7-6-13(19-20)9-18-8-12-4-3-5-14(16)15(12)17/h3-7,11,18H,8-10H2,1-2H3 |
InChI Key |
BMBAYQOPKIVHQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CNCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


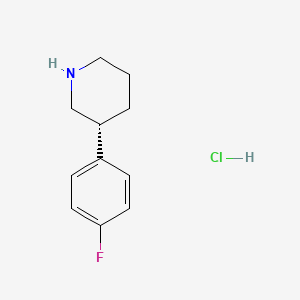
![1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine](/img/structure/B11737800.png)
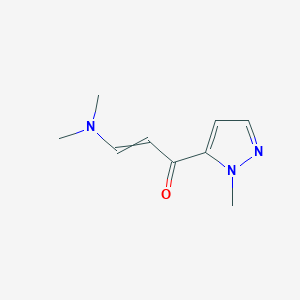
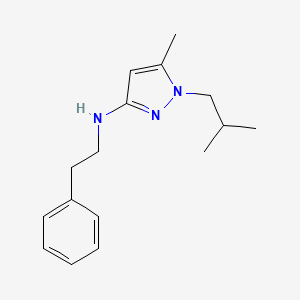
![hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737819.png)
![N'-{[4-(dimethylamino)phenyl]methylidene}methoxycarbohydrazide](/img/structure/B11737821.png)
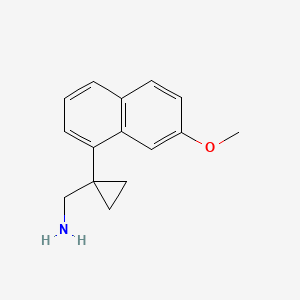
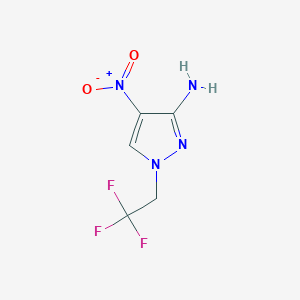
![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737850.png)
![N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide](/img/structure/B11737855.png)
![butyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737857.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737880.png)
